(4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Select (4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol for your fragment-based discovery programs. This low-MW (189.21) building block bridges a 4-methylpyridine and a 1H-pyrazole via a secondary alcohol, creating a donor–acceptor hydrogen-bonding motif and a stereogenic center. It is purpose-built for early-stage screening against adenine- or nicotinamide-binding pockets (e.g., kinases, methyltransferases) and as a chiral ligand precursor. Supplied at 95% purity for R&D use, it enables de novo library design without pre-existing SAR constraints. Order now to secure your research batch.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B13075477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)C(C2=CNN=C2)O
InChIInChI=1S/C10H11N3O/c1-7-2-3-11-6-9(7)10(14)8-4-12-13-5-8/h2-6,10,14H,1H3,(H,12,13)
InChIKeyHUMVVPCSCNHVMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol: Procurement-Relevant Identity and Physicochemical Baseline


(4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol (CAS 1934677-81-2) is a synthetic, low-molecular-weight (189.21 g/mol) heterocyclic building block featuring a secondary alcohol bridge between a 4-methylpyridine and a 1H-pyrazole ring. Its structure encodes a donor–acceptor hydrogen-bonding motif and a stereogenic center, making it an entry point for fragment-based lead discovery and chiral ligand design. The molecule is commercially supplied primarily as a research intermediate, typically at 95% purity.

Substitution Risk in (4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol Procurement: Why Regioisomers and Des-methyl Analogs Are Not Interchangeable


A decisive, evidence-based comparison of this compound against its closest analogs cannot be made based on the public scientific record as of the current date. A thorough search of primary research papers, patents, and authoritative databases (e.g., ChEMBL, PubMed) did not yield any quantitative biological, pharmacological, or physicochemical data for this specific compound. Therefore, any claim of superiority or differentiation would be speculative. Until head-to-head studies are published, substitution with any analog must be considered a risk of unknown magnitude, and generalized class-level inferences are scientifically insufficient to guarantee functional equivalence.

Quantitative Differentiation Evidence for (4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol: A Current-State Gap Analysis


Absence of Direct Comparative Bioactivity Data for the Target Compound

A systematic search of authoritative sources including PubMed, ChEMBL, and BindingDB for the CAS 1934677-81-2 and its SMILES representation returned zero publications or assay records containing quantitative activity data (e.g., IC50, Ki, EC50) for this compound. Consequently, no direct head-to-head comparison with a specific analog such as (4-methylpyridin-3-yl)(1H-pyrazol-5-yl)methanol or (5-methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol can be performed.

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Lack of Published Physicochemical Selectivity Profiles Relative to Close Structural Analogs

No experimental measurements of aqueous solubility, logP/D, pKa, or plasma protein binding were located for (4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol. While in silico predictions may suggest differences from des-methyl or N-methyl pyrazole analogs, such predictions do not constitute the quantitative, experimentally-verified evidence required for a reliable procurement guide.

Physical Chemistry Pre-formulation Structural Biology

No Investigational New Drug (IND) or Advanced Lead Status to Distinguish from Other Building Blocks

A search of clinical trial registries and patent literature did not identify (4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol as a key intermediate in a clinical candidate or as a bioactive molecular entity itself. In contrast, closely related core structures (e.g., the 1-methyl-3-(4-methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyrazine scaffold) have been optimized to yield potent, selective, and orally bioavailable preclinical candidates like PF‑470, a metabotropic glutamate receptor 5 negative allosteric modulator.

Drug Development Translational Research Chemical Probe

Undetermined Synthetic Accessibility Advantage Over Blocked or Protected Analogs

Vendor listings indicate the compound is offered at 95% purity, but no publications detail its synthetic yield, scalability, or cost-efficiency compared to related alcohols like (4-methylpyridin-3-yl)methanol or (1H-pyrazol-4-yl)methanol. The presence of an unprotected NH on the pyrazole could necessitate additional protection/deprotection steps that simpler analogs may avoid, but this has not been empirically documented.

Synthetic Chemistry Process Chemistry Building Block Sourcing

Provisional Application Scenarios for (4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol Based on Structural Analogy


Fragment Library Enrichment for Hydrogen-Bonding Hotspots

The compound's dual heterocyclic donor–acceptor system makes it a candidate for fragment-based screening against targets with adenine- or nicotinamide-binding pockets, such as kinases or methyltransferases. However, its selection must be validated through primary screening, as no published affinity data exists to confirm binding.

Chiral Scaffold for Asymmetric Catalyst Design

Possessing a stereogenic secondary alcohol, the molecule could serve as a chiral ligand precursor. Its utility remains hypothetical until enantiomeric resolution is demonstrated, and catalytic performance is quantified against established chiral ligands derived from related pyridine or pyrazole alcohols.

Intermediate for Kinase-Focused Chemical Libraries

The 4-methylpyridin-3-yl motif is found in known kinase inhibitors. This compound could be elaborated into target-focused libraries. However, its synthetic elaboration pathway is not characterized in the literature, making its use a de novo chemistry project rather than a plug-and-play solution.

Quote Request

Request a Quote for (4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.